1-[4-(Butan-2-yl)phenyl]-2-methylpropan-1-amine
Description
Historical Context and Emergence of Substituted Phenylalkylamines in Research
The scientific journey into substituted phenylalkylamines is a significant chapter in the history of pharmacology and neuroscience. This broad class of compounds, characterized by a phenyl ring attached to an amino group via an alkyl chain, has been a fertile ground for discovery since the late 19th and early 20th centuries. Early research laid the groundwork for understanding how modifying these structures could lead to a wide array of pharmacological effects.
The development of psychopharmacology in the mid-20th century was a major catalyst for research in this area nih.gov. Scientists discovered that substitutions on the phenyl ring, the alkyl chain, or the nitrogen atom could dramatically alter a compound's interaction with biological systems. This led to the development of various therapeutic agents. For instance, the phenylalkylamine verapamil was one of the first calcium channel blockers to be used clinically for cardiovascular conditions nih.govtaylorandfrancis.com.
In parallel, research into other substituted phenylalkylamines revealed potent activity at monoamine receptors, particularly serotonin (B10506) and dopamine (B1211576) receptors. Structure-activity relationship (SAR) studies became a central theme, aiming to understand how specific chemical modifications influence receptor affinity and functional activity nih.govacs.org. These investigations have been crucial in designing selective agonists and antagonists for receptors like the 5-HT2A receptor, which is involved in various central nervous system functions nih.govnih.gov. The systematic exploration of compounds like the "2C" series of phenethylamines has further expanded the understanding of how subtle structural changes impact psychoactive properties nih.govresearchgate.net. This historical progression highlights a continuous scientific effort to map the vast chemical space of phenylalkylamines to uncover novel pharmacological tools and potential therapeutics.
Rationale for Comprehensive Academic Investigation of 1-[4-(Butan-2-yl)phenyl]-2-methylpropan-1-amine Scaffold
While direct research on this compound is not extensively published, a strong rationale for its investigation can be derived from the established principles of phenylalkylamine chemistry and pharmacology. The rationale is built upon dissecting its unique structural features: the α-methyl group, the isopropyl group at the amine, and the para-substituted sec-butyl group on the phenyl ring.
The Phenylisopropylamine Backbone: The core structure is a phenylisopropylamine, a scaffold known for its psychoactive properties. The presence of an α-methyl group (making it a derivative of amphetamine) often confers resistance to metabolic degradation by monoamine oxidase (MAO) and can increase stimulant and monoamine-releasing properties compared to corresponding phenethylamines.
Substitution on the Phenyl Ring: The 4-position of the phenyl ring is a critical site for modification in many pharmacologically active phenylalkylamines. The nature of the substituent at this position can significantly influence the compound's interaction with serotonergic receptors. The presence of a bulky, non-polar sec-butyl group at this position is of particular interest. SAR studies of other phenylalkylamines have shown that the size and lipophilicity of the 4-position substituent can modulate potency and selectivity for 5-HT2 receptor subtypes nih.gov. Investigating this specific alkyl substitution could provide new insights into the steric and electronic requirements for receptor binding.
N-Substitution: The isopropyl group on the amine nitrogen is another key feature. N-alkylation can alter a compound's pharmacological profile, often shifting it from a monoamine-releasing agent towards a receptor agonist, and can influence its selectivity for different receptor types.
The combination of these features in a single molecule presents a unique subject for academic inquiry. Research into this scaffold could help to further refine SAR models for phenylalkylamines and potentially uncover novel pharmacological profiles.
Current Research Landscape and Unaddressed Scientific Questions Pertaining to this compound
The current research landscape for this compound is characterized by a notable absence of published, in-depth pharmacological studies. The compound is listed in chemical supplier catalogs, indicating its synthesis is feasible and it is available for research purposes sigmaaldrich.combldpharm.comsigmaaldrich.comsigmaaldrich.com. However, this availability has not yet translated into a significant body of academic literature.
This lack of data gives rise to several fundamental and unaddressed scientific questions:
Synthesis and Characterization: While the compound is available, detailed, peer-reviewed synthetic routes and comprehensive characterization data (e.g., NMR, IR, mass spectrometry, crystallography) are not widely disseminated in academic publications.
Pharmacological Profile: The primary unanswered question is its biological activity. A thorough investigation would involve:
Receptor Binding Assays: Determining the binding affinities of the compound at a wide range of monoamine receptors (e.g., serotonin, dopamine, adrenergic) and transporters (e.g., SERT, DAT, NET).
Functional Assays: Characterizing the compound as an agonist, antagonist, or inverse agonist at its target receptors, and determining its efficacy and potency. For instance, its activity at 5-HT2A and 5-HT2C receptors would be of significant interest given its structure nih.govresearchgate.net.
In Vivo Studies: Preclinical studies in animal models could elucidate its behavioral effects and provide insights into its potential psychoactive or therapeutic properties.
Stereochemistry: The molecule contains multiple chiral centers (at the α-carbon, the β-carbon of the sec-butyl group, and the carbon bearing the amino group). A critical unaddressed question is the differential pharmacology of its various stereoisomers, as isomers of phenylalkylamines often exhibit distinct biological activities and potencies.
In essence, this compound represents an unexplored area within the well-studied field of substituted phenylalkylamines. Its unique substitution pattern makes it a candidate for novel pharmacological properties, and a comprehensive investigation is required to determine its place within this important class of compounds.
Chemical Data for this compound
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 847837-45-0 |
| Molecular Formula | C14H23N |
| Molecular Weight | 205.34 g/mol |
| InChI Key | DAKTWDHRBOZHKJ-UHFFFAOYSA-N |
Structure
3D Structure
Properties
IUPAC Name |
1-(4-butan-2-ylphenyl)-2-methylpropan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N/c1-5-11(4)12-6-8-13(9-7-12)14(15)10(2)3/h6-11,14H,5,15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAKTWDHRBOZHKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)C(C(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101209048 | |
| Record name | α-(1-Methylethyl)-4-(1-methylpropyl)benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101209048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
847837-45-0 | |
| Record name | α-(1-Methylethyl)-4-(1-methylpropyl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=847837-45-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-(1-Methylethyl)-4-(1-methylpropyl)benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101209048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization of 1 4 Butan 2 Yl Phenyl 2 Methylpropan 1 Amine
Established Synthetic Routes to the Core Structure
Traditional synthetic approaches to 1-[4-(butan-2-yl)phenyl]-2-methylpropan-1-amine primarily involve well-established reactions for the formation of the crucial amine group and the carbon-carbon bond linking the phenyl and alkyl moieties.
Reductive amination stands as a cornerstone for the synthesis of amines, including this compound. This method typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the desired amine. A plausible and widely utilized route involves the reaction of 4-(butan-2-yl)benzaldehyde (B3041349) with isopropylamine (B41738) in the presence of a reducing agent. google.comorganic-chemistry.orgchegg.com
The general reaction is as follows:
Reaction Scheme for Reductive Amination

A variety of reducing agents can be employed for this transformation, each with its own advantages in terms of selectivity, reactivity, and mildness of reaction conditions.
| Reducing Agent | Typical Reaction Conditions | Notes |
| Sodium borohydride (B1222165) (NaBH₄) | Methanol or ethanol, room temperature | A common and cost-effective reagent. |
| Sodium triacetoxyborohydride (B8407120) (STAB) | Dichloromethane or dichloroethane, room temperature | Known for its mildness and tolerance of a wide range of functional groups. nih.gov |
| Hydrogen (H₂) with a metal catalyst | Palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel; elevated pressure and temperature | A classic hydrogenation method, often providing high yields. |
The choice of reducing agent can be critical in optimizing the yield and purity of the final product. For instance, STAB is often preferred in modern organic synthesis due to its high chemoselectivity. nih.gov
Organometallic reagents, such as Grignard and organolithium compounds, provide powerful tools for the formation of carbon-carbon bonds. mnstate.edufishersci.fr These reagents can be utilized to construct the this compound skeleton through the addition of a nucleophilic carbon to an electrophilic center.
One potential strategy involves the reaction of an organometallic reagent derived from a 4-(sec-butyl)phenyl halide with an appropriate imine. For example, 4-(sec-butyl)phenylmagnesium bromide could be added to an imine formed from isobutyraldehyde (B47883) and a suitable amine. Subsequent hydrolysis would yield the target amine.
Alternatively, an organolithium reagent can add to a nitrile. chemistrysteps.com For instance, the addition of an isopropyllithium (B161069) reagent to 4-(sec-butyl)benzonitrile would form a lithiated imine intermediate. Quenching this intermediate with a suitable proton source would lead to the corresponding imine, which can then be reduced to the final amine.
| Organometallic Reagent | Electrophile | Intermediate | Final Product Formation |
| 4-(sec-butyl)phenylmagnesium bromide | Imine of isobutyraldehyde | Magnesium salt of the amine | Hydrolysis |
| Isopropyllithium | 4-(sec-butyl)benzonitrile | Lithiated imine | Reduction |
It is important to note that the reactivity of Grignard and organolithium reagents necessitates anhydrous conditions and careful control of the reaction temperature to avoid side reactions. mnstate.eduuniurb.it
Modern cross-coupling reactions offer versatile methods for the formation of the carbon-carbon bond between the phenyl ring and the sec-butyl group. Palladium-catalyzed reactions such as the Suzuki or Negishi coupling can be employed to construct the 4-(sec-butyl)phenyl moiety, which can then be further elaborated to the target amine.
For example, a Suzuki coupling reaction could be performed between a 4-halobenzaldehyde and sec-butylboronic acid. The resulting 4-(sec-butyl)benzaldehyde is a key intermediate that can then undergo reductive amination as described in section 2.1.1.
| Coupling Reaction | Reactants | Catalyst | Key Intermediate |
| Suzuki Coupling | 4-bromobenzaldehyde, sec-butylboronic acid | Pd(PPh₃)₄ or similar palladium catalyst | 4-(sec-butyl)benzaldehyde |
| Negishi Coupling | 4-iodobenzaldehyde, sec-butylzinc chloride | Pd(PPh₃)₄ or similar palladium catalyst | 4-(sec-butyl)benzaldehyde |
These coupling reactions are known for their high functional group tolerance and are widely used in the synthesis of complex organic molecules.
Novel and Optimized Synthetic Protocols
Recent advancements in synthetic chemistry have focused on the development of more efficient, selective, and sustainable methods for the preparation of chiral amines.
The presence of two stereocenters in this compound means it can exist as four possible stereoisomers. The synthesis of single enantiomers or diastereomers is often crucial for pharmaceutical and biological applications.
One powerful approach for asymmetric amine synthesis involves the use of chiral auxiliaries, such as tert-butanesulfinamide. yale.edu This method involves the condensation of a ketone or aldehyde with enantiopure tert-butanesulfinamide to form a chiral N-sulfinyl imine. Subsequent diastereoselective reduction of the imine followed by acidic removal of the sulfinyl group affords the chiral amine with high enantiomeric excess.
Another promising strategy is biocatalytic reductive amination. frontiersin.orgresearchgate.net Amine dehydrogenases (AmDHs) are enzymes that can catalyze the direct asymmetric amination of ketones with ammonia (B1221849), yielding chiral amines with excellent enantioselectivity. frontiersin.orgresearchgate.net This approach offers a green and highly efficient route to enantiopure amines.
| Method | Key Reagent/Catalyst | Stereocontrol | Advantages |
| Chiral Auxiliary | (R)- or (S)-tert-butanesulfinamide | Diastereoselective reduction of a chiral imine | High enantiomeric excess, broad substrate scope. yale.edu |
| Biocatalysis | Amine Dehydrogenase (AmDH) | Enantioselective enzymatic amination | High enantioselectivity, mild reaction conditions, environmentally friendly. frontiersin.orgresearchgate.net |
The principles of green chemistry are increasingly being applied to the synthesis of organic compounds to minimize environmental impact. semanticscholar.orgethz.ch For the synthesis of this compound, several green approaches can be considered.
The use of water as a solvent for reductive amination, potentially with the aid of surfactants to solubilize organic reactants, can significantly reduce the reliance on volatile organic solvents. semanticscholar.org Furthermore, the use of biocatalysts, as mentioned in the previous section, aligns with the principles of green chemistry by utilizing renewable catalysts that operate under mild conditions.
Atom economy can also be improved by choosing synthetic routes that minimize the formation of byproducts. For instance, direct amination reactions are more atom-economical than multi-step sequences that involve protecting groups.
| Green Chemistry Principle | Application in Synthesis |
| Use of Safer Solvents | Employing water or other benign solvents in place of hazardous organic solvents. |
| Use of Renewable Feedstocks | Biocatalytic routes can utilize renewable starting materials. |
| Catalysis | Utilizing catalytic reagents (e.g., metal catalysts, enzymes) in small amounts rather than stoichiometric reagents. |
| Atom Economy | Designing syntheses where the maximum proportion of starting materials is incorporated into the final product. |
By integrating these principles, the synthesis of this compound can be made more environmentally sustainable.
Flow Chemistry and Continuous Manufacturing Applications
The adoption of flow chemistry and continuous manufacturing (CM) in the pharmaceutical and chemical industries is on the rise, offering significant advantages over traditional batch processing. These benefits include enhanced safety, improved process control, reduced reaction times, and greater scalability. nih.govispe.org For the synthesis of complex molecules like this compound, continuous processes can be particularly advantageous. ispe.org
While specific literature detailing the continuous manufacturing of this compound is not extensively available, the principles of flow chemistry are readily applicable to its synthesis. Multi-step organic syntheses of various active pharmaceutical ingredients have been successfully demonstrated using flow technologies. researchgate.net This approach allows for the safe handling of hazardous reagents and the precise control of reaction parameters, which is crucial for optimizing yield and purity. researchgate.net The integration of synthesis, purification, and formulation into a single, seamless process is a key goal of continuous manufacturing. mit.edu
A hypothetical continuous process for this compound could involve the following key stages:
Precursor Synthesis in Flow: The synthesis of key intermediates, such as 4-(butan-2-yl)benzaldehyde, could be performed in continuous flow reactors, ensuring consistent quality and high throughput.
Imine Formation and Reduction: The condensation of 4-(butan-2-yl)benzaldehyde with 2-methylpropan-1-amine to form the corresponding imine, followed by its reduction, could be carried out in a continuous manner. This approach allows for rapid screening of catalysts and reaction conditions to optimize the reduction step.
Integrated Work-up and Purification: Downstream processing, including quenching, extraction, and purification, can be integrated into the continuous flow path, minimizing manual handling and potential for contamination.
The development of such a continuous process would represent a significant advancement in the efficient and sustainable production of this important chemical entity.
Synthesis of Key Precursors and Advanced Intermediates
4-(Butan-2-yl)benzaldehyde is a critical aromatic synthon in the synthesis of the target molecule. A common laboratory-scale synthesis involves the Friedel-Crafts alkylation of benzaldehyde (B42025) with 2-butanol (B46777) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) under anhydrous conditions. For industrial-scale production, continuous flow reactors can be employed to improve control over reaction parameters and enhance yield and purity.
Alternative synthetic strategies for substituted benzaldehydes have also been explored. One such method involves a two-step, one-pot reduction/cross-coupling procedure. This approach utilizes a stable aluminum hemiaminal as a protected aldehyde intermediate, which can then undergo cross-coupling with organometallic reagents to introduce the desired alkyl or aryl substituents. rug.nl
The chemical reactivity of 4-(butan-2-yl)benzaldehyde allows for various transformations, including:
Oxidation: It can be oxidized to 4-(butan-2-yl)benzoic acid using oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde can be reduced to the corresponding 4-(butan-2-yl)benzyl alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The aromatic ring can undergo electrophilic substitution reactions like halogenation. For example, bromination with Br₂ in the presence of a catalyst can yield 4-(butan-2-yl)-2-bromobenzaldehyde.
| Method | Reagents | Key Features | Reference |
|---|---|---|---|
| Friedel-Crafts Alkylation | Benzaldehyde, 2-butanol, AlCl₃ | Standard laboratory method, suitable for industrial scale-up in flow reactors. | |
| Reduction/Cross-Coupling | Aluminum hemiaminal intermediate, organometallic reagents | One-pot procedure, allows for diverse substitutions. | rug.nl |
2-Methylpropan-1-amine is the other key building block required for the synthesis of the target compound. It is a commercially available primary amine. sigmaaldrich.comchemspider.comsigmaaldrich.comkeyorganics.net Various synthetic methods for its preparation have been reported in the literature. One patented method describes the synthesis of 2-amino-2-methyl-1-propanol (B13486) from isobutene, chlorine, and methyl cyanide, followed by hydrolysis. google.com While this produces a related amino alcohol, similar principles can be adapted for the synthesis of 2-methylpropan-1-amine.
A general approach for the synthesis of 2-methyl-1-substituted phenyl-2-propanamine compounds involves the reaction of a substituted benzyl (B1604629) halide with isobutyronitrile, followed by hydrolysis, Curtius rearrangement, and catalytic hydrogenation. google.com This method provides a versatile route to a range of structurally related amines.
Chemical Modification and Derivatization Strategies for Analogues
To explore the structure-activity relationships and develop new chemical entities, the parent molecule, this compound, can be subjected to various chemical modifications. These derivatization strategies typically target the amine moiety or the aromatic ring.
The primary amine group in this compound is a versatile handle for a variety of chemical transformations.
N-Alkylation: The introduction of alkyl groups on the nitrogen atom can be achieved through reductive amination with aldehydes or ketones in the presence of a reducing agent. google.com This reaction is widely used for the synthesis of secondary and tertiary amines. Photocatalytic methods for N-alkylation of amines with alcohols have also been developed, offering a more environmentally friendly approach. researchgate.net
N-Acylation: The amine can readily react with acylating agents such as acid chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is a fundamental transformation in organic synthesis.
N-Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. This functional group is a key feature in many biologically active molecules.
| Reaction | Reagents | Product Type |
|---|---|---|
| N-Alkylation | Aldehydes/Ketones, Reducing Agent | Secondary/Tertiary Amines |
| N-Acylation | Acid Chlorides/Anhydrides, Base | Amides |
| N-Sulfonylation | Sulfonyl Chlorides, Base | Sulfonamides |
The phenyl ring of this compound is susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups. The directing effects of the alkyl and aminoalkyl substituents will influence the position of substitution.
Halogenation: The introduction of halogen atoms (e.g., bromine, chlorine) can be achieved using appropriate halogenating agents and catalysts. This can serve as a handle for further cross-coupling reactions to introduce more complex substituents.
Nitration: Reaction with a mixture of nitric acid and sulfuric acid can introduce a nitro group onto the aromatic ring. The nitro group can subsequently be reduced to an amino group, providing a site for further derivatization.
Friedel-Crafts Acylation/Alkylation: Under appropriate conditions, the aromatic ring can undergo further acylation or alkylation, although regioselectivity can be a challenge.
The strategic functionalization of both the amine moiety and the aromatic ring allows for the creation of a diverse library of analogues of this compound, which is essential for systematic studies of its chemical and biological properties.
Side-Chain Modifications (e.g., Carbon Chain Extension, Branching, Heteroatom Insertion)
The modification of the 2-methylpropan-1-amine side-chain of this compound offers a route to a diverse array of analogues with potentially altered physicochemical and biological properties. Methodologies for carbon chain extension, the introduction of branching, and the insertion of heteroatoms are critical in the exploration of the structure-activity relationships of this compound class. These modifications can influence factors such as lipophilicity, metabolic stability, and receptor interaction profiles.
Carbon Chain Extension
Homologation of the side-chain, effectively extending the carbon backbone, can be achieved through several synthetic strategies. A common approach involves the construction of the desired extended side-chain prior to its attachment to the 4-(butan-2-yl)phenyl moiety. For instance, the synthesis of a longer-chain ketone precursor, followed by reductive amination, is a viable route.
An exemplary pathway to extend the side-chain by one methylene (B1212753) unit to yield a butylamine (B146782) derivative would begin with the appropriate phenylacetone (B166967) analogue. This could then be subjected to a Henry reaction with nitroethane, followed by reduction to yield the corresponding extended-chain amine.
A summary of potential carbon chain extension strategies is presented in Table 1.
Table 1: Synthetic Strategies for Carbon Chain Extension
| Strategy | Description | Starting Material for Side-Chain | Key Reagents | Resulting Side-Chain |
|---|---|---|---|---|
| Reductive Amination | Reaction of a ketone with an amine or ammonia in the presence of a reducing agent. | 1-[4-(Butan-2-yl)phenyl]-3-methylbutan-2-one | NH3, H2/Pd, PtO2, or NaBH3CN | 2-Methylbutan-1-amine |
| Henry Reaction | Reaction of a nitroalkane with a carbonyl compound. | 1-[4-(Butan-2-yl)phenyl]propan-2-one | Nitropropane, base | 2-Methyl-3-nitrobutan-1-ol (intermediate) |
Branching
The introduction of additional alkyl groups, or branching, on the side-chain can be accomplished through the alkylation of appropriate intermediates. For instance, the α-alkylation of a suitable ketone precursor before reductive amination can introduce branching at the carbon adjacent to the phenyl ring. Alternatively, N-alkylation of the primary amine can introduce branching at the nitrogen atom, though this is technically a modification of the amine functionality rather than the carbon chain itself.
To achieve branching on the carbon backbone, a multi-step synthesis is often required. This could involve the creation of a more complex, branched ketone precursor through organometallic additions or other carbon-carbon bond-forming reactions.
Table 2 outlines potential methods for introducing branching to the side-chain.
Table 2: Synthetic Strategies for Side-Chain Branching
| Strategy | Description | Position of Branching | Key Reagents | Example of Branched Side-Chain |
|---|---|---|---|---|
| α-Alkylation of Ketone | Deprotonation of a ketone followed by reaction with an alkyl halide. | Carbon adjacent to phenyl ring | LDA, CH3I | 1-Methyl-2-methylpropan-1-amine |
| Aldol Condensation | Reaction of an enolate with a carbonyl compound. | Carbon adjacent to phenyl ring | Base, Aldehyde/Ketone | 3-Hydroxy-2,2-dimethylpropan-1-amine (after reduction) |
Heteroatom Insertion
The incorporation of heteroatoms such as oxygen, nitrogen, or sulfur into the side-chain can significantly alter the polarity and hydrogen bonding capabilities of the molecule.
The synthesis of β-hydroxy derivatives, for example, can be achieved through the reduction of a corresponding α-hydroxy ketone precursor. Alternatively, the epoxidation of a styrenic intermediate followed by ring-opening with an amine can also yield β-hydroxyamine structures.
The introduction of a nitrogen atom can be envisioned through the synthesis of diamine analogues. This could be approached by starting with a nitro-substituted precursor that is subsequently reduced.
Table 3 provides an overview of synthetic approaches for heteroatom insertion.
Table 3: Synthetic Strategies for Heteroatom Insertion
| Heteroatom | Strategy | Position of Insertion | Key Reagents | Resulting Functional Group |
|---|---|---|---|---|
| Oxygen | Reduction of α-hydroxy ketone | β-position to the phenyl ring | NaBH4, LiAlH4 | Secondary alcohol |
| Oxygen | Epoxidation and ring-opening | β-position to the phenyl ring | m-CPBA, amine | β-Amino alcohol |
| Nitrogen | Reduction of a nitro-amino precursor | Varies depending on precursor | H2/Pd, SnCl2 | Diamine |
Advanced Structural Characterization and Computational Insights into 1 4 Butan 2 Yl Phenyl 2 Methylpropan 1 Amine
High-Resolution Spectroscopic Characterization
Spectroscopic methods are indispensable for the unambiguous identification and structural analysis of organic compounds. Each technique provides a unique piece of the structural puzzle, and their combined application allows for a comprehensive understanding of the molecule .
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 1-[4-(Butan-2-yl)phenyl]-2-methylpropan-1-amine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed for a complete structural assignment.
¹H NMR: The proton NMR spectrum would reveal the number of distinct proton environments, their multiplicity (splitting patterns), and their relative proximity. Key expected signals would include those for the aromatic protons on the phenyl ring, the methine and methylene (B1212753) protons of the butan-2-yl group, the benzylic proton adjacent to the amine, the methine proton of the isobutyl group, and the various methyl protons. The integration of these signals would correspond to the number of protons in each environment.
¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each carbon atom in a unique electronic environment. This would allow for the definitive counting of all carbon atoms in the molecule, confirming its molecular formula. The chemical shifts of the aromatic carbons would indicate the substitution pattern on the phenyl ring.
2D NMR Techniques: To unambiguously assign all proton and carbon signals and to elucidate the molecule's conformation, several two-dimensional NMR experiments would be crucial:
COSY (Correlation Spectroscopy): This experiment would establish proton-proton coupling networks, allowing for the tracing of adjacent protons through the carbon skeleton. For instance, it would connect the protons within the butan-2-yl group and the isobutyl-amine side chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C spectra.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for connecting the butan-2-yl and the 2-methylpropan-1-amine fragments to the phenyl ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which is invaluable for conformational analysis. It can help determine the preferred orientation of the butan-2-yl group relative to the phenyl ring and the conformation of the flexible side chain.
| Technique | Information Provided | Relevance to this compound |
| ¹H NMR | Proton environments, multiplicity, integration | Confirms the presence and ratio of different types of protons (aromatic, alkyl, amine). |
| ¹³C NMR | Carbon environments, chemical shifts | Confirms the total number of carbons and the substitution pattern on the phenyl ring. |
| COSY | ¹H-¹H coupling networks | Establishes connectivity within the butan-2-yl and 2-methylpropan-1-amine moieties. |
| HSQC | Direct ¹H-¹³C correlations | Assigns each proton to its directly attached carbon atom. |
| HMBC | Long-range ¹H-¹³C correlations | Connects the substituent groups to the aromatic ring. |
| NOESY | Through-space ¹H-¹H correlations | Elucidates the three-dimensional structure and preferred conformation of the molecule. |
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are particularly useful for identifying functional groups and studying intermolecular interactions.
FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. Key vibrational modes would include:
N-H stretching: The primary amine group would exhibit one or two bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations.
C-H stretching: Aromatic C-H stretches would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the butan-2-yl and isobutyl groups would be observed just below 3000 cm⁻¹.
C=C stretching: Aromatic ring stretching vibrations would be visible in the 1450-1600 cm⁻¹ region.
N-H bending: The bending vibration of the amine group would be expected around 1590-1650 cm⁻¹.
C-N stretching: The stretching of the carbon-nitrogen bond would likely appear in the 1000-1250 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this molecule, the Raman spectrum would be useful for observing the vibrations of the aromatic ring and the carbon skeleton of the alkyl substituents.
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy and for identifying and quantifying impurities.
Exact Mass Determination: HRMS can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places. For this compound (C₁₄H₂₃N), the calculated monoisotopic mass is 205.1830 Da. An experimental HRMS measurement confirming this exact mass would provide strong evidence for the molecular formula.
Fragmentation Analysis: In addition to the molecular ion peak, mass spectrometry also produces a fragmentation pattern that can provide structural information. The fragmentation of this compound would likely involve cleavage of the C-C bond alpha to the nitrogen atom (benzylic cleavage) and fragmentation within the butan-2-yl group.
Impurity Profiling: The high resolution and accuracy of HRMS allow for the detection and identification of low-level impurities that may be present from the synthesis or degradation of the compound. This is crucial for quality control and for understanding the stability of the molecule.
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound could be grown, this technique would provide precise information on bond lengths, bond angles, and torsional angles.
Furthermore, the crystal structure would reveal the packing of the molecules in the crystal lattice and the nature of any intermolecular interactions, such as hydrogen bonding involving the amine group or van der Waals interactions between the alkyl and aromatic moieties. This information is critical for understanding the physical properties of the solid material. As of now, publicly available crystal structure data for this specific compound is not readily found.
Computational Chemistry and Molecular Modeling
Computational methods provide a theoretical lens through which to examine the properties of this compound at the electronic level. These techniques can predict and rationalize experimental observations and provide insights into aspects of the molecule that are difficult to probe experimentally.
Density Functional Theory (DFT) is a widely used quantum chemical method that can provide accurate predictions of various molecular properties at a reasonable computational cost.
Electronic Structure: DFT calculations can be used to determine the distribution of electrons within the molecule, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is an important indicator of the molecule's kinetic stability and electronic excitability. The calculations would also reveal the electrostatic potential surface, highlighting the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.
Reactivity: The calculated electronic properties can be used to predict the molecule's reactivity. For example, the locations of the HOMO and LUMO can suggest sites for oxidation and reduction, respectively. The electrostatic potential can indicate likely sites for electrophilic and nucleophilic attack.
Spectroscopic Property Prediction: DFT calculations can be used to predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model and aid in the interpretation of the spectra. This includes:
NMR Chemical Shifts: Theoretical calculations of ¹H and ¹³C chemical shifts can be a powerful tool for assigning complex NMR spectra.
Vibrational Frequencies: The calculation of vibrational frequencies can help to assign the bands observed in the FT-IR and Raman spectra to specific molecular motions.
| Computational Method | Predicted Property | Significance for this compound |
| DFT | Electronic Structure (HOMO, LUMO) | Provides insight into the molecule's stability and electronic transitions. |
| DFT | Electrostatic Potential | Identifies nucleophilic and electrophilic sites, predicting reactivity. |
| DFT | NMR Chemical Shifts | Aids in the assignment of complex experimental ¹H and ¹³C NMR spectra. |
| DFT | Vibrational Frequencies | Facilitates the interpretation of FT-IR and Raman spectra by assigning vibrational modes. |
Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior
Molecular Dynamics (MD) simulations are powerful computational tools used to understand the dynamic behavior of molecules over time. For this compound, MD simulations can provide critical insights into its conformational landscape, which is the collection of three-dimensional shapes the molecule preferentially adopts. This is particularly important as the molecule's biological activity is often dictated by its ability to fit into the binding site of a biological target, a process that is highly dependent on its conformation.
The simulation process involves calculating the forces between atoms and using these forces to predict their movements over small time steps. By simulating the molecule in a solvent environment, typically water, it is possible to observe how solvent interactions influence its shape and flexibility. The flexible side chains, specifically the butan-2-yl and 2-methylpropan-1-amine groups, are key areas of conformational variability. MD simulations can map the energy of different rotational states (dihedral angles) of these chains, identifying low-energy, stable conformations that are most likely to be present in a biological system. Understanding this dynamic behavior is crucial for interpreting how the molecule interacts with its environment and potential biological partners.
Molecular Docking Studies with Predicted Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. chemrevlett.com This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand, such as this compound, to the binding site of a target protein. ajol.info The process involves placing the ligand in various positions and orientations within the target's active site and calculating a "docking score," which estimates the binding energy. unar.ac.id
Given the structural similarity of this compound to other pharmacologically active phenethylamine (B48288) derivatives, potential biological targets could include monoamine transporters or receptors. Molecular docking studies would be employed to investigate the interactions between the stereoisomers of the compound and the amino acid residues in the binding pockets of these proteins. ajol.info These studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and ionic bonds, that stabilize the ligand-protein complex. The results can help rationalize the molecule's potential mechanism of action and guide the design of more potent and selective analogs.
Table 1: Representative Molecular Docking Results with a Predicted Target
| Parameter | Value |
| Predicted Target | Monoamine Transporter (e.g., DAT, SERT) |
| Docking Score (kcal/mol) | -8.5 to -10.2 (Predicted Range) |
| Key Interacting Residues | Aspartic Acid, Serine, Phenylalanine |
| Type of Interactions | Hydrogen Bond with amine group, Hydrophobic interactions with phenyl and butyl groups |
Note: The data in this table is hypothetical and serves as an example of typical results from molecular docking studies.
In Silico Prediction of Physico-Chemical Parameters Relevant to Biological Activity (e.g., pKa, LogD, TPSA)
In silico tools are widely used to predict the physicochemical properties of molecules, providing a rapid assessment of their drug-like characteristics and potential biological behavior without the need for immediate synthesis and experimentation. researchgate.netjapsonline.com These predictions are crucial in the early stages of drug discovery. unpad.ac.id For this compound, key parameters such as pKa, LogD, and Topological Polar Surface Area (TPSA) can be estimated.
pKa : This value indicates the acidity or basicity of a molecule. The primary amine group in this compound is basic, and its pKa will determine the extent of its ionization at physiological pH (around 7.4). A positively charged amine is often crucial for forming ionic interactions with acidic residues in a protein's binding site.
LogD : The distribution coefficient (LogD) is a measure of a compound's lipophilicity at a specific pH. It accounts for both the neutral and ionized forms of the molecule. LogD is a critical predictor of a molecule's ability to cross biological membranes, such as the intestinal wall or the blood-brain barrier.
TPSA : The Topological Polar Surface Area is the sum of the surface areas of polar atoms (usually oxygen and nitrogen) in a molecule. nih.gov TPSA is a good indicator of a drug's potential for oral bioavailability and membrane permeability.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Relevance to Biological Activity |
| pKa (Basic) | 9.5 - 10.5 | Influences ionization at physiological pH, crucial for receptor binding. |
| LogP | 4.2 - 4.8 | Measures lipophilicity of the neutral molecule. |
| LogD (at pH 7.4) | 2.8 - 3.5 | Predicts lipophilicity and membrane permeability at physiological pH. |
| TPSA (Ų) | ~26.0 | Correlates with oral bioavailability and cell permeability. |
Note: The values in this table are estimations based on computational models for structurally similar compounds.
Stereochemical Analysis and Chiral Recognition
Absolute Configuration Determination of Stereoisomers
This compound possesses two chiral centers: one at the benzylic carbon bearing the amine group and another at the C2 position of the butyl group. This results in the possibility of four stereoisomers: (R,R), (S,S), (R,S), and (S,R). Determining the absolute configuration of each isolated stereoisomer is fundamental, as different stereoisomers can exhibit significantly different pharmacological and toxicological profiles.
The definitive method for determining absolute configuration is single-crystal X-ray crystallography, which provides an unambiguous three-dimensional structure of the molecule. However, obtaining suitable crystals can be challenging. Alternative spectroscopic techniques, known as chiroptical methods, are often employed. These include:
Vibrational Circular Dichroism (VCD): Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.
Optical Rotatory Dispersion (ORD): Measures the change in the angle of plane-polarized light as a function of wavelength.
Electronic Circular Dichroism (ECD): An analogue of VCD that uses ultraviolet and visible light.
By comparing the experimentally obtained spectra with those predicted from quantum chemical calculations for a known configuration (e.g., the R configuration), the absolute stereochemistry of the sample can be confidently assigned.
Chiral Separation Techniques (e.g., Chiral HPLC, SFC)
The separation of the stereoisomers of this compound is essential for evaluating their individual biological activities. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using Chiral Stationary Phases (CSPs) are the most powerful and widely used techniques for this purpose. phenomenex.comnih.govmdpi.com
Chiral stationary phases are designed to interact differently with each enantiomer, leading to different retention times and thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for separating a wide range of chiral compounds, including amines. yakhak.orgnih.gov
Chiral HPLC: This technique is highly versatile and can be operated in normal-phase, reversed-phase, or polar organic modes to achieve optimal separation. researchgate.net The choice of mobile phase, which often includes an alcohol modifier and a basic or acidic additive to improve peak shape, is critical for successful resolution. windows.net
Chiral SFC: SFC uses supercritical carbon dioxide as the main mobile phase component, which offers advantages such as lower viscosity, higher diffusivity, and reduced environmental impact compared to liquid mobile phases. phenomenex.comchromservis.bg This often results in faster and more efficient separations than HPLC. researchgate.net
Table 3: Representative Chiral Separation Conditions
| Parameter | Chiral HPLC | Chiral SFC |
| Column | Lux® Cellulose-1 or Chiralpak® IC | Chiralpak® IC-3 |
| Mobile Phase | Hexane/Isopropanol with Diethylamine (DEA) | CO₂/Methanol with Isobutylamine (IBA) |
| Flow Rate | 1.0 mL/min | 2.5 mL/min |
| Temperature | 25°C | 40°C |
| Detection | UV (e.g., 220 nm) | UV or Mass Spectrometry (MS) |
| Backpressure | N/A | 150 bar |
Note: The conditions listed are typical examples for the separation of chiral amines and would require optimization for this specific compound.
Molecular and Cellular Pharmacological Investigations of 1 4 Butan 2 Yl Phenyl 2 Methylpropan 1 Amine
In Vitro Receptor Binding and Functional Assays
Radioligand Binding Studies for Target Affinity (e.g., GPCRs, Ion Channels, Transporters)
No data is available on the binding profile of 1-[4-(Butan-2-yl)phenyl]-2-methylpropan-1-amine at any known G-protein coupled receptors, ion channels, or neurotransmitter transporters.
Cell-Based Functional Assays to Determine Agonist/Antagonist Activity (e.g., cAMP, calcium flux, reporter gene assays)
There are no published studies that have characterized the functional activity of this compound as an agonist or antagonist at any cellular target. Information regarding its potential to modulate second messenger systems like cyclic AMP (cAMP) or intracellular calcium levels is non-existent.
Enzyme Inhibition/Activation Studies (e.g., monoamine oxidases, metabolizing enzymes)
The effect of this compound on the activity of enzymes such as monoamine oxidases (MAO-A and MAO-B) or cytochrome P450 metabolizing enzymes has not been reported in the scientific literature.
Elucidation of Intracellular Signaling Pathways
Investigation of Downstream Signaling Cascades (e.g., MAPK, Akt, ERK)
No research has been conducted to determine if this compound activates or inhibits key intracellular signaling pathways like the mitogen-activated protein kinase (MAPK), Akt, or extracellular signal-regulated kinase (ERK) cascades.
Proteomic and Transcriptomic Profiling in Cellular Systems
There is no available data from proteomic or transcriptomic studies to indicate how this compound might alter protein expression or gene transcription in cellular models.
Based on a comprehensive review of the available scientific literature, there is no specific information regarding the molecular and cellular pharmacological investigations of the compound this compound. Searches for preclinical efficacy studies, dose-response characterization, and mechanisms of action for this particular molecule did not yield any relevant results.
Therefore, the requested article focusing on the preclinical efficacy and mechanisms of action of this compound cannot be generated at this time due to a lack of available scientific data.
Cellular Permeability and Subcellular Distribution
The ability of a compound to cross cell membranes and its subsequent distribution within the cell are fundamental determinants of its pharmacological activity. For centrally acting agents, the ability to penetrate the blood-brain barrier is of paramount importance.
The blood-brain barrier (BBB) is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. researchgate.net In vitro models are crucial for predicting the BBB permeability of novel compounds in the early stages of drug discovery. mdpi.comresearchgate.net
Commonly used in vitro models include the Parallel Artificial Membrane Permeability Assay (PAMPA) and cell-based transwell assays. The PAMPA-BBB assay provides a high-throughput method to assess the passive diffusion of a compound across a lipid membrane, simulating the BBB. nih.govcreative-bioarray.com In this assay, a compound's effective permeability (Pe) is measured.
Cell-based models, such as those using immortalized human cerebral microvascular endothelial cells (hCMEC/D3) or co-cultures with astrocytes and pericytes, offer a more physiologically relevant system by incorporating active transport and efflux mechanisms. mdpi.com These models are used to determine the apparent permeability coefficient (Papp) and the efflux ratio, which indicates if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).
While specific experimental data for this compound is not publicly available, its structural characteristics suggest it is likely to be a lipophilic, small molecule. Such properties generally favor passage across the BBB via passive diffusion. The table below illustrates the type of data that would be generated from in vitro BBB permeability studies.
| Compound | PAMPA-BBB Effective Permeability (Pe) (10⁻⁶ cm/s) | Predicted BBB Penetration (PAMPA) | hCMEC/D3 Apparent Permeability (Papp, A-B) (10⁻⁶ cm/s) | Efflux Ratio (Papp, B-A / Papp, A-B) | Predicted BBB Penetration (Cell-Based) |
|---|---|---|---|---|---|
| This compound | 8.5 | High | 12.2 | 1.5 | High |
| Caffeine (High Permeability Control) | 10.2 | High | 15.8 | 1.1 | High |
| Atenolol (Low Permeability Control) | 0.5 | Low | 0.8 | 1.3 | Low |
Note: Data for this compound is hypothetical and for illustrative purposes only.
Following penetration across the plasma membrane, the intracellular distribution of a compound can significantly influence its mechanism of action. For amphetamine and its analogues, cellular uptake is known to occur via both passive diffusion and carrier-mediated transport, such as through the dopamine (B1211576) transporter (DAT) and norepinephrine (B1679862) transporter (NET). nih.gov
Once inside the cell, these compounds can accumulate in various subcellular compartments. Studies on related compounds have shown that they can be found in the cytosol and can also enter storage vesicles, such as those containing neurotransmitters. nih.gov The distribution is influenced by factors like the compound's pKa and the pH of the intracellular compartments.
Techniques to study cellular uptake and localization include radiolabeling the compound and measuring its accumulation in cultured cells over time. Subcellular fractionation followed by quantification of the compound in each fraction (e.g., nucleus, mitochondria, microsomes, cytosol) can provide insights into its intracellular distribution. Fluorescence microscopy can also be used if the compound is intrinsically fluorescent or is tagged with a fluorescent probe.
Given the structural similarity of this compound to amphetamine, it is plausible that it would be a substrate for monoamine transporters and would distribute into various cellular compartments, including synaptic vesicles. The following table provides a hypothetical representation of the subcellular distribution of the compound in a neuronal cell line.
| Subcellular Fraction | Percentage of Total Intracellular Compound (%) |
|---|---|
| Cytosol | 65 |
| Vesicular Fraction | 20 |
| Mitochondria | 10 |
| Nucleus | 5 |
Note: Data is hypothetical and for illustrative purposes only, based on the known behavior of related amphetamine-like compounds.
Preclinical Pharmacokinetics and Metabolism of 1 4 Butan 2 Yl Phenyl 2 Methylpropan 1 Amine
In Vitro Metabolic Stability and Metabolite Identification
In vitro methods are fundamental in early drug discovery to assess the metabolic fate of a compound. These assays provide insights into the compound's intrinsic stability and potential metabolic pathways.
To evaluate the metabolic stability of a new chemical entity, researchers typically employ in vitro systems such as liver microsomes and hepatocytes. merckmillipore.combioduro.com Liver microsomes contain a high concentration of Phase I drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. merckmillipore.com Hepatocytes, on the other hand, contain both Phase I and Phase II enzymes, offering a more complete picture of hepatic metabolism. bioduro.comevotec.com
In these assays, the test compound is incubated with either microsomes or hepatocytes, and the decrease in its concentration over time is measured. evotec.com This allows for the calculation of key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint), which are crucial for predicting the in vivo hepatic clearance of the compound. srce.hr
Table 1: Representative Data Table for Microsomal and Hepatocyte Stability Assays (Note: This is a representative table. No actual data for 1-[4-(Butan-2-yl)phenyl]-2-methylpropan-1-amine is available.)
| System | Species | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein or per 10^6 cells) |
|---|---|---|---|
| Liver Microsomes | Rat | Data not available | Data not available |
| Liver Microsomes | Human | Data not available | Data not available |
| Hepatocytes | Rat | Data not available | Data not available |
| Hepatocytes | Human | Data not available | Data not available |
Identifying the metabolites of a drug candidate is essential to understand its biotransformation pathways and to assess whether any metabolites could be pharmacologically active or potentially toxic. High-performance liquid chromatography coupled with advanced mass spectrometry (LC-MS/MS) is the primary analytical technique used for this purpose. mmv.org By comparing the mass spectra of the parent compound with those of its metabolites, researchers can identify modifications such as hydroxylation, oxidation, and conjugation. mmv.org
Enzyme reaction phenotyping aims to identify the specific CYP isoforms responsible for the metabolism of a compound. This is important for predicting potential drug-drug interactions (DDIs). pensoft.net Studies on CYP inhibition assess whether the compound can inhibit the activity of major CYP enzymes, which could lead to increased concentrations of co-administered drugs. nih.govbioivt.com Conversely, CYP induction studies investigate if the compound can increase the expression of CYP enzymes, potentially leading to a decreased efficacy of other drugs. pensoft.net
In Vivo Pharmacokinetic Profiling in Preclinical Species (e.g., Rodents, Non-Rodents)
In vivo studies in animal models are necessary to understand the complete pharmacokinetic profile of a compound in a living organism. enamine.netbiotechfarm.co.ilnih.gov
Pharmacokinetic studies typically involve administering the compound to preclinical species, such as rats and mice, through different routes, commonly intravenous (IV) and oral (PO). enamine.net Blood samples are collected at various time points to determine the drug's concentration-time profile. By comparing the area under the curve (AUC) from oral and IV administration, the absolute oral bioavailability (F%) can be calculated. This parameter is a critical determinant of a drug's potential for oral administration.
Table 2: Representative Data Table for In Vivo Pharmacokinetic Parameters (Note: This is a representative table. No actual data for this compound is available.)
| Parameter | Route | Species (e.g., Rat) | Value |
|---|---|---|---|
| Cmax (ng/mL) | Oral | Data not available | Data not available |
| Tmax (h) | Oral | Data not available | Data not available |
| AUC (ng*h/mL) | Oral | Data not available | Data not available |
| AUC (ng*h/mL) | Intravenous | Data not available | Data not available |
| Bioavailability (F%) | - | Data not available | Data not available |
| Clearance (CL) | - | Data not available | Data not available |
| Volume of Distribution (Vd) | - | Data not available | Data not available |
Understanding how a drug distributes into different tissues is crucial for assessing its potential efficacy and toxicity. Tissue distribution studies involve analyzing the concentration of the compound in various organs and tissues after administration. enamine.net The volume of distribution (Vd) is a pharmacokinetic parameter that provides an indication of the extent of drug distribution into tissues relative to the plasma. nih.gov
Excretion Pathways and Clearance Mechanisms
Information regarding the specific routes of excretion (e.g., renal, biliary) and the mechanisms of clearance (e.g., metabolic transformation, renal filtration) for this compound has not been published. The determination of these parameters is fundamental to understanding the compound's duration of action and potential for accumulation. Without experimental data, any discussion of its excretion and clearance would be speculative.
Inter-Species Extrapolation and Translational Pharmacokinetic Modeling
There are no available studies that focus on the inter-species extrapolation of pharmacokinetic data or the development of translational pharmacokinetic models for this compound. This type of research is crucial for predicting the pharmacokinetic behavior of a compound in humans based on data obtained from preclinical animal studies. The absence of such information prevents an evidence-based discussion on how the pharmacokinetics of this compound might translate from laboratory animals to humans.
Structure Activity Relationship Sar and Rational Design Principles for 1 4 Butan 2 Yl Phenyl 2 Methylpropan 1 Amine Analogues
Systematic Modification of the Phenyl Ring
Alterations to the phenyl ring, including the position, size, and electronic properties of substituents, as well as bioisosteric replacements, can significantly impact the interaction of these analogues with their biological targets.
Impact of Substituent Position, Size, and Electronic Properties on Activity
The nature and placement of substituents on the phenyl ring are critical determinants of pharmacological activity in amphetamine-like compounds. Research on related structures, such as hallucinogenic amphetamines and ketamine esters, provides insights that can be extrapolated to 1-[4-(butan-2-yl)phenyl]-2-methylpropan-1-amine analogues.
For instance, in a series of 1-(2,5-dimethoxy-4-alkylphenyl)-2-aminopropane derivatives, the potency was found to decrease dramatically when the 4-alkyl substituent was larger than a propyl group or when it was branched. nih.gov This suggests that the binding pocket for the 4-alkyl group is sterically constrained. However, introducing chirality at the 4-position with an (R or S)-2-butyl substituent resulted in only a slight, non-significant difference in potency, indicating that this specific region of the receptor does not have a highly asymmetric environment. nih.gov
In the context of ketamine ester analogues, substitution at the 2- and 3-positions of the phenyl ring generally resulted in more active compounds than substitution at the 4-position. mdpi.comresearchgate.net The specific electronic properties of the substituents also played a role, with strongly electron-withdrawing groups like CF₃ and OCF₃ often leading to less effective analogues. researchgate.net
The following table summarizes the general trends observed for phenyl ring substitutions on related amphetamine and ketamine analogues, which can inform the rational design of this compound derivatives.
| Modification | General Effect on Activity | Rationale |
| Substituent Position | 2- and 3-positions often more favorable than 4-position | May optimize interaction with receptor binding pocket |
| Substituent Size (at 4-position) | Potency decreases with alkyl groups larger than propyl or with branching | Steric hindrance within the binding site |
| Electronic Properties | Powerful electron-withdrawing groups may reduce activity | Can alter the electronic distribution of the phenyl ring, affecting binding affinity |
Bioisosteric Replacements of Aromatic Ring Substituents
Bioisosteric replacement is a strategy used in medicinal chemistry to swap one atom or group of atoms with another that has similar physical or chemical properties, with the aim of enhancing the compound's biological properties. cambridgemedchemconsulting.com This can be applied to the phenyl ring substituents of this compound analogues to improve activity, modify metabolism, or reduce toxicity. cambridgemedchemconsulting.comprinceton.edu
For example, a phenyl ring can often be replaced by other aromatic systems like pyridyl or thiophene (B33073) rings to explore different electronic distributions and potential hydrogen bonding interactions. cambridgemedchemconsulting.com In the case of MDMA analogues, replacing the methylenedioxy group with bioisosteres resulted in compounds with a similar pharmacological profile at monoamine transporters but with reduced activity at certain serotonin (B10506) receptors, potentially improving their therapeutic index. nih.gov
Similarly, replacing a methoxy (B1213986) group with alkyl groups can alter metabolic stability. cambridgemedchemconsulting.com In the development of dopamine (B1211576) transporter inhibitors, the bioisosteric replacement of a piperazine (B1678402) ring with aminopiperidines led to improved metabolic stability. nih.gov These principles can be applied to the butan-2-yl group on the phenyl ring of the target compound to fine-tune its properties.
The table below provides examples of common bioisosteric replacements for aromatic ring substituents.
| Original Group | Bioisosteric Replacement(s) | Potential Advantage(s) |
| Phenyl | Pyridyl, Thienyl, 4-Fluorophenyl | Altered electronics, potential for H-bonding, modified metabolism |
| Methoxy | Alkyl, -F, -OH | Changes in metabolic stability and lipophilicity |
| tert-Butyl | Trifluoromethyl oxetane | Decreased lipophilicity, improved metabolic stability |
Modification of the Amine and Branched Alkyl Moieties
Modifications to the amine group and the branched alkyl side chain are fundamental to altering the pharmacological profile of this compound analogues. These changes can influence target interaction, potency, and selectivity.
Influence of Nitrogen Substitution and Hybridization State on Target Interaction
The nitrogen atom of the amine group is a key pharmacophoric feature, and its substitution pattern significantly affects activity. A computational study on amphetamines revealed that the electron density at the nitrogen atom is highly sensitive to substituent changes, and this electron density is correlated with biological activity. researchgate.net
In a series of N-substituted 4-methylamphetamine analogues, increasing the length of the N-alkyl chain was found to convert the compounds from monoamine releasers to reuptake inhibitors at dopamine (DAT) and norepinephrine (B1679862) (NET) transporters. nih.gov For instance, N-methylation of 4-methylamphetamine resulted in a potent and efficacious releaser at DAT, NET, and serotonin (SERT) transporters. nih.gov However, the N-propyl analogue acted as a non-transported blocker at DAT and NET while remaining a releaser at SERT. nih.gov This demonstrates that the size of the N-alkyl substituent can dramatically alter the mechanism of action at monoamine transporters.
| N-Alkyl Substituent | Effect at DAT/NET | Effect at SERT |
| Methyl | Potent Releaser | Potent Releaser |
| Ethyl (S-isomer) | Decreased efficacy as a releaser | Full release activity |
| Propyl (S-isomer) | Nontransported Blocker | Efficacious Releaser |
Effects of Alkyl Chain Length, Branching, and Stereochemistry
The structure of the alkyl side chain, specifically the α-methyl group in the amphetamine scaffold, is crucial for activity. The presence of this α-methyl group generally increases potency compared to the corresponding phenethylamine (B48288) counterparts. researchgate.net
In the context of synthetic cathinones, the size of the α-substituent is a key structural feature that impacts their action as either releasing agents or reuptake inhibitors. nih.gov For example, removing the carbonyl group from MDPV to create its amphetamine analogue resulted in an 8-fold reduction in its potency as a dopamine reuptake inhibitor. nih.gov This highlights the importance of the side chain's structure in determining both the mechanism and potency of action.
Stereochemical SAR
Stereochemistry plays a pivotal role in the activity of chiral compounds like this compound, which has multiple stereocenters. The different stereoisomers can exhibit varying potencies and even different pharmacological actions.
For N-alkylated 4-methylamphetamine analogues, the S-enantiomers were consistently found to be more potent than the R-enantiomers. nih.gov For instance, S(+)-N-methyl-4-methylamphetamine was a more potent monoamine releaser with a higher abuse potential compared to its R(-) counterpart. nih.gov
In the case of cathinone (B1664624) analogues, the S(-)-isomer is generally more potent than the R(+)-enantiomer in various behavioral assays. nih.gov This stereochemical preference underscores the importance of a specific three-dimensional arrangement of the molecule for optimal interaction with its biological target.
The following table summarizes the stereochemical preferences observed in related compounds.
| Compound Class | More Potent Enantiomer |
| N-alkyl 4-methylamphetamines | S |
| Cathinones | S |
This consistent preference for the S-enantiomer across related classes of compounds suggests that the S-isomers of this compound and its analogues are also likely to be the more active stereoisomers.
Comparative Pharmacological Evaluation of Individual Stereoisomers
The structure of this compound features two chiral centers: one at the alpha-carbon of the propan-1-amine chain (C1 of the propane (B168953) chain) and another at the benzylic carbon of the butan-2-yl group (C2 of the butane (B89635) chain). This results in the potential for four distinct stereoisomers: (R,R), (S,S), (R,S), and (S,R).
In the field of phenethylamine derivatives, it is well-established that biological activity is often highly stereoselective. For many amphetamine and cathinone analogues, the stereochemistry at the alpha-carbon is a critical determinant of potency and selectivity at the dopamine transporter (DAT) and norepinephrine transporter (NET). nih.gov Typically, the (S)-enantiomer displays significantly higher affinity and potency at DAT and NET compared to the (R)-enantiomer. nih.govnih.gov Studies on related compounds, such as 1-(3,4-methylenedioxyphenyl)-2-aminopropane (MDA), have shown that the S(+) isomer is more potent than the R(-) isomer. nih.gov
While specific experimental data for the individual stereoisomers of this compound are not available in public literature, a comparative pharmacological evaluation would be essential. Such an evaluation would involve synthesizing and separating the four stereoisomers and assessing their inhibitory activity (IC₅₀) at the three primary monoamine transporters: DAT, NET, and the serotonin transporter (SERT). Based on established SAR principles for this class, a hypothetical pharmacological profile can be projected.
Table 1: Hypothetical Inhibitory Potency (IC₅₀, nM) of this compound Stereoisomers at Monoamine Transporters
| Stereoisomer | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) | Predicted Primary Activity |
|---|---|---|---|---|
| (S,S)-isomer | 25 | 40 | >5000 | Potent DAT/NET Inhibitor |
| (S,R)-isomer | 35 | 55 | >5000 | Potent DAT/NET Inhibitor |
| (R,S)-isomer | 800 | 1200 | >5000 | Weak DAT/NET Inhibitor |
| (R,R)-isomer | 1000 | 1500 | >5000 | Weak DAT/NET Inhibitor |
This table presents hypothetical data based on known SAR trends for related phenethylamine compounds. Actual experimental values may vary.
Enantioselective Differences in Target Binding and Functional Efficacy
The differences in potency observed between stereoisomers stem from enantioselective interactions at the molecular target. The binding pockets of monoamine transporters are chiral environments, meaning they can differentiate between enantiomers of a ligand. The higher affinity of one enantiomer over another is due to a more favorable three-dimensional fit within the binding site, allowing for optimal molecular interactions (e.g., hydrogen bonding, hydrophobic interactions, and ionic bonding).
Studies on a wide range of phenylethylamine derivatives have demonstrated that stereoselectivity is highly specific to both the transporter and the substrate. nih.govresearchgate.net For instance, while DAT and NET often prefer the (S)-enantiomer of amphetamine-like compounds, SERT has been shown in some cases to prefer the (R)-enantiomer of other phenylethylamines. nih.govnih.gov The functional efficacy of the isomers would be expected to correlate with their binding affinities; the enantiomer that binds more tightly is generally the more potent inhibitor of neurotransmitter uptake. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics
Development of Predictive QSAR Models for Biological Activity
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov For analogues of this compound, a QSAR model could be developed to predict their inhibitory potency at monoamine transporters.
The development process involves several key steps:
Data Set Assembly: A training set of structurally related analogues with experimentally determined biological activities (e.g., IC₅₀ values for DAT, NET, and SERT inhibition) is compiled.
Descriptor Calculation: A wide range of molecular descriptors are calculated for each analogue. These descriptors quantify various physicochemical properties, including:
Electronic properties: Hammett constants (σ), dipole moment.
Hydrophobic properties: LogP (partition coefficient), molar refractivity (MR).
Steric properties: Molecular weight, van der Waals volume, Taft steric parameters (Es).
Topological indices: Connectivity indices that describe molecular branching.
Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms, are used to generate an equation that links a combination of descriptors to the observed biological activity. nih.govnih.gov
A hypothetical QSAR equation for DAT inhibition might take the form: log(1/IC₅₀) = k₁(LogP) - k₂(MR)² + k₃*(σ) + C
This equation could reveal, for instance, that potency is positively correlated with hydrophobicity (LogP) but negatively correlated with the square of the molar refractivity (suggesting an optimal size for substituents) and influenced by the electron-donating or -withdrawing nature of a substituent on the phenyl ring. Such models are valuable for predicting the activity of newly designed, unsynthesized compounds. nih.gov
Table 2: Example Data for a Hypothetical QSAR Study of 4-Substituted Analogues
| Analogue (4-Position Substituent) | log(1/IC₅₀) at DAT | LogP | Molar Refractivity (MR) | Hammett Constant (σ) |
|---|---|---|---|---|
| -H | 6.5 | 3.1 | 1.03 | 0.00 |
| -CH₃ | 7.1 | 3.6 | 5.65 | -0.17 |
| -F | 6.8 | 3.3 | 0.92 | +0.06 |
| -Cl | 7.3 | 3.8 | 6.03 | +0.23 |
| -CF₃ | 6.2 | 3.9 | 5.02 | +0.54 |
Ligand-Based and Structure-Based Drug Design Approaches
Rational drug design for this class of compounds can follow two primary pathways: ligand-based and structure-based design. acs.org
Ligand-Based Drug Design (LBDD): This approach is employed when the three-dimensional structure of the biological target is unknown. acs.org It relies on the information derived from a set of known active ligands. acs.org A key LBDD method is pharmacophore modeling . A pharmacophore represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, positive ionizable groups) that a molecule must possess to be active at a specific target. nih.govmdma.ch For analogues of this compound, a pharmacophore model for DAT inhibition would likely include:
A positive ionizable feature (the amine).
An aromatic ring feature.
One or more hydrophobic features corresponding to the alkyl substituents. This model can then be used as a 3D query to search databases for new, structurally diverse compounds that fit the pharmacophore requirements. acs.org
Structure-Based Drug Design (SBDD): This method requires the 3D atomic structure of the target protein, which can be obtained through X-ray crystallography or homology modeling. nih.govresearchgate.net For monoamine transporters like DAT and NET, whose crystal structures are not fully resolved in human form, homology models based on related bacterial transporters (e.g., LeuT) are often used. nih.govmdpi.com SBDD primarily involves molecular docking , a computational technique that predicts the preferred binding orientation and affinity of a ligand to its target. researchgate.net By docking analogues of this compound into the binding site of a DAT or NET model, researchers can visualize key interactions and rationally design modifications to improve binding, for example, by introducing a group that can form an additional hydrogen bond or better fill a hydrophobic pocket. researchgate.net
Virtual Screening and Design of Focused Libraries
Virtual screening (VS) is a computational methodology used to search large libraries of chemical compounds to identify novel "hit" molecules that are likely to bind to a drug target. wikipedia.org This process significantly reduces the number of compounds that need to be synthesized and tested experimentally, saving time and resources. nih.gov VS can be either ligand-based (using a pharmacophore model or 2D similarity search) or structure-based (using molecular docking). wikipedia.orgnih.gov
For the target compound, a typical workflow would be:
Establish a validated pharmacophore model or a reliable docking protocol for the target (e.g., DAT).
Screen a large virtual database (e.g., the ZINC database, which contains millions of commercially available compounds) against the model. mdpi.com
Rank the resulting hits based on a scoring function (e.g., fit to the pharmacophore or predicted binding energy).
Select a smaller, manageable number of top-ranking, structurally diverse compounds for acquisition and biological testing.
Beyond screening large, diverse libraries, these computational tools are also used to design focused libraries . A focused library is a smaller, custom-designed set of compounds based on a specific chemical scaffold—in this case, the 1-(4-alkylphenyl)-2-methylpropan-1-amine core. By systematically varying the substituents at specific positions (e.g., changing the size and electronics of the para-substituent, altering the alkyl group on the alpha-carbon), a focused library can be designed to efficiently probe the SAR around the lead compound and rapidly optimize for potency and selectivity. nih.govmdpi.com
Advanced Analytical Methodologies for the Research and Characterization of 1 4 Butan 2 Yl Phenyl 2 Methylpropan 1 Amine
Advanced Sample Preparation Techniques for Complex Biological Matrices
Effective sample preparation is a critical prerequisite for reliable and accurate chromatographic analysis, particularly when dealing with complex biological matrices like blood or plasma. The primary goals are to remove interfering substances (e.g., proteins, phospholipids), concentrate the analyte, and transfer it into a solvent compatible with the analytical instrument. researchgate.net
Liquid-Liquid Extraction (LLE) is a classic sample preparation technique based on the differential partitioning of an analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. For a basic compound like 1-[4-(Butan-2-yl)phenyl]-2-methylpropan-1-amine, the pH of the aqueous sample is adjusted to be basic (e.g., pH > 10) to neutralize the amine, making it more soluble in a nonpolar organic solvent like methyl tert-butyl ether or ethyl acetate. After mixing and separation of the layers, the organic phase containing the analyte is collected, evaporated, and reconstituted in the mobile phase for analysis.
Solid-Phase Extraction (SPE) is a more modern and often more efficient technique that has become a powerful tool for sample preparation. sigmaaldrich.com It involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). Interfering components are washed away, and the analyte of interest is then eluted with a small volume of a strong solvent. phenomenex.com For this compound, several SPE mechanisms can be employed:
Reversed-Phase SPE: Uses a nonpolar sorbent (e.g., C18) to retain the compound from an aqueous sample.
Ion-Exchange SPE: Cation-exchange sorbents can be used to specifically retain the protonated amine group, allowing for highly selective cleanup.
Polymeric SPE: Hydrophilic-lipophilic balanced (HLB) polymeric sorbents offer a versatile option for extracting a broad range of compounds from aqueous samples.
SPE offers advantages over LLE, including higher analyte recovery, reduced use of organic solvents, and greater potential for automation.
Table 5: Comparison of LLE and SPE for Sample Preparation
| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
|---|---|---|
| Principle | Analyte partitioning between two immiscible liquids | Analyte adsorption onto a solid phase from a liquid |
| Selectivity | Moderate; based on polarity and pH | High; multiple mechanisms (RP, ion-exchange) available |
| Solvent Usage | High | Low |
| Automation | Difficult | Easily automated |
| Recovery | Variable; susceptible to emulsion formation | High and reproducible |
| Throughput | Low | High (e.g., 96-well plate format) |
Microextraction Techniques (e.g., SPME, µLLE)
There is no available scientific literature that specifically describes the use of Solid-Phase Microextraction (SPME) or micro-liquid-liquid extraction (µLLE) for the analysis of this compound. Research in the field of analytical toxicology and forensic science frequently employs these techniques for the extraction of various drugs of abuse and NPS from complex matrices, but specific methods, optimized conditions, and research findings for this particular compound have not been published.
Capillary Electrophoresis and Related Separation Science Techniques
Similarly, no studies detailing the application of Capillary Electrophoresis (CE) or its related techniques for the separation and characterization of this compound could be located. Capillary electrophoresis is a powerful technique for the separation of chiral and achiral drugs, including many substituted phenethylamines. nih.govmdpi.com Methodologies often employ cyclodextrins as chiral selectors within the background electrolyte to resolve enantiomers of psychoactive substances. nih.gov However, the specific electrophoretic behavior, migration times, and separation conditions for this compound are not documented in the accessible scientific domain.
Q & A
Q. Q1. What are the common synthetic routes for 1-[4-(Butan-2-yl)phenyl]-2-methylpropan-1-amine, and how can reaction parameters be optimized?
A1. The compound is typically synthesized via reductive amination or cross-coupling reactions . For reductive amination, a ketone precursor (e.g., 4-(butan-2-yl)phenyl-2-methylpropan-1-one) is reacted with ammonia or a primary amine in the presence of a reducing agent like sodium cyanoborohydride. Critical parameters include pH control (~6-7), solvent choice (e.g., methanol or THF), and temperature (25–50°C) to minimize side reactions like over-reduction . For cross-coupling approaches (e.g., Suzuki-Miyaura), a brominated aryl precursor and a boronic acid derivative are coupled using Pd catalysts (e.g., Pd(PPh₃)₄) in THF/water under reflux. Optimization focuses on catalyst loading (1–5 mol%) and ligand selection to enhance yield .
Advanced Enantioselective Synthesis
Q. Q2. How can enantioselective synthesis of this chiral amine be achieved, given its stereochemical complexity?
A2. Enantioselectivity is achieved via biocatalytic methods (e.g., immobilized transaminases) or chiral auxiliaries . Transaminases catalyze the transfer of an amino group to a ketone precursor, producing the (R)- or (S)-enantiomer with >90% enantiomeric excess (ee). Reaction conditions (pH 7.5–8.5, 30–37°C) and co-solvents (e.g., DMSO) are critical for enzyme stability . Alternatively, chiral resolution using diastereomeric salt formation (e.g., tartaric acid derivatives) or HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) can isolate enantiomers .
Structural Characterization and Purity Analysis
Q. Q3. What analytical techniques are most effective for confirming the structure and purity of this compound?
A3. NMR spectroscopy (¹H, ¹³C, DEPT-135) identifies the amine proton (δ 1.2–1.5 ppm) and sec-butyl substituent (δ 0.8–1.6 ppm). High-resolution mass spectrometry (HRMS) confirms the molecular ion ([M+H]⁺ at m/z 234.222). Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) and chiral chromatography for enantiomeric excess. FTIR verifies the primary amine stretch (~3350 cm⁻¹) .
Addressing Data Contradictions in Biological Activity
Q. Q4. How can discrepancies in reported biological activities of structurally similar amines be resolved?
A4. Discrepancies arise from variations in stereochemical purity , assay conditions, or cellular models. For example, (R)-enantiomers may show higher receptor binding affinity than (S)-enantiomers due to steric effects . Researchers should:
- Standardize enantiomeric purity (>98% ee) using chiral chromatography.
- Validate assays (e.g., receptor binding IC₅₀) with positive controls (e.g., known agonists/antagonists).
- Replicate studies across multiple cell lines (e.g., HEK-293 vs. SH-SY5Y) to assess model-dependent effects .
Advanced Pharmacological Profiling
Q. Q5. What in vitro and in silico models are suitable for evaluating the neuropharmacological potential of this compound?
A5. In vitro models :
- Radioligand binding assays (e.g., dopamine D2 receptor) using rat striatal membranes.
- Functional cAMP assays to assess G-protein-coupled receptor modulation.
- Microsomal stability tests (human liver microsomes) to predict metabolic half-life.
Q. In silico approaches :
- Molecular docking (AutoDock Vina) to predict binding modes at serotonin transporters (SERT).
- QSAR models to correlate structural features (e.g., logP, polar surface area) with blood-brain barrier permeability .
Computational Reaction Optimization
Q. Q6. How can computational methods streamline the optimization of synthetic routes for this compound?
A6. Density functional theory (DFT) calculates transition-state energies to identify rate-limiting steps (e.g., in reductive amination). Reaction path search algorithms (e.g., GRRM) predict intermediates and side products. Quantum mechanics/molecular mechanics (QM/MM) simulations guide enzyme engineering for transaminase-catalyzed synthesis. Experimental validation using high-throughput screening (e.g., 96-well plates) refines computational predictions .
Stability and Degradation Pathways
Q. Q7. What are the key degradation pathways of this compound under storage conditions, and how can stability be improved?
A7. Primary degradation pathways include oxidation of the amine group (forming nitro derivatives) and hydrolysis of the sec-butyl substituent. Stability is enhanced by:
- Storing under inert gas (argon) at −20°C in amber vials.
- Lyophilization with cryoprotectants (e.g., trehalose) for long-term storage.
- Monitoring via accelerated stability testing (40°C/75% RH for 6 months) with HPLC tracking .
Regiochemical Control in Electrophilic Substitution
Q. Q8. How does the sec-butyl substituent influence regioselectivity in electrophilic aromatic substitution during synthesis?
A8. The sec-butyl group acts as a weak meta-directing substituent due to its electron-donating alkyl chain and steric bulk. In nitration or halogenation reactions, electrophiles (e.g., NO₂⁺) preferentially attack the meta position (C3) of the phenyl ring. Steric hindrance at the para position (C4) further reduces ortho substitution. Regioselectivity is confirmed via NOE NMR experiments and X-ray crystallography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
